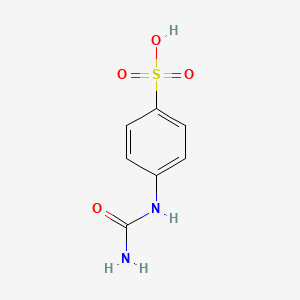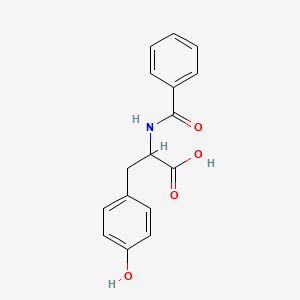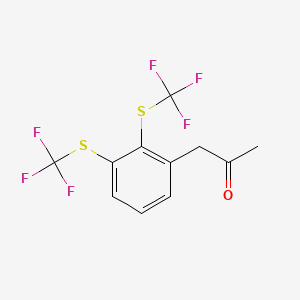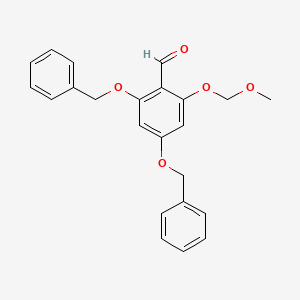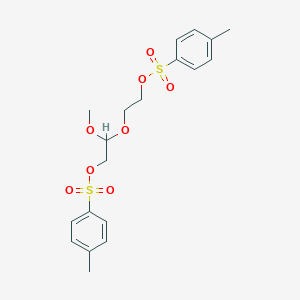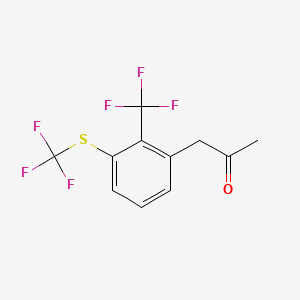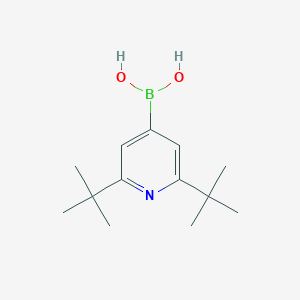
(2,6-Di-tert-butylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Di-tert-butylpyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with two tert-butyl groups at the 2 and 6 positions, and a boronic acid group at the 4 position. The presence of these bulky tert-butyl groups imparts unique steric properties to the molecule, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Di-tert-butylpyridin-4-yl)boronic acid typically involves the borylation of 2,6-di-tert-butylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,6-di-tert-butylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions: (2,6-Di-tert-butylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of bulky tert-butyl groups can influence the reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
科学的研究の応用
(2,6-Di-tert-butylpyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2,6-Di-tert-butylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can participate in various catalytic cycles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The bulky tert-butyl groups can influence the steric environment, affecting the reactivity and selectivity of the compound.
類似化合物との比較
2,6-Di-tert-butylpyridine: Lacks the boronic acid group but shares the same pyridine core with tert-butyl substitutions.
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with three tert-butyl groups.
Phenylboronic Acid: A simpler boronic acid without the bulky pyridine ring.
Uniqueness: (2,6-Di-tert-butylpyridin-4-yl)boronic acid is unique due to the combination of the boronic acid group and the sterically hindered pyridine ring. This makes it particularly useful in reactions where steric effects play a crucial role, such as in selective cross-coupling reactions.
特性
分子式 |
C13H22BNO2 |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
(2,6-ditert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-12(2,3)10-7-9(14(16)17)8-11(15-10)13(4,5)6/h7-8,16-17H,1-6H3 |
InChIキー |
GERJIPNOEIIQCC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




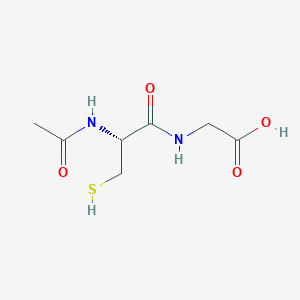
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
